molecular formula C22H28N2O5S B2922557 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 887218-86-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2922557
CAS RN: 887218-86-2
M. Wt: 432.54
InChI Key: QTKISAWFEHVDFT-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active compounds . The morpholinoethyl group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry. The trimethylbenzenesulfonamide group is a common functional group in organic chemistry, often used as a protecting group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-yl group, the attachment of the morpholinoethyl group, and the introduction of the trimethylbenzenesulfonamide group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the morpholinoethyl and trimethylbenzenesulfonamide groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the morpholinoethyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces present .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15-10-16(2)22(17(3)11-15)30(25,26)23-13-19(24-6-8-27-9-7-24)18-4-5-20-21(12-18)29-14-28-20/h4-5,10-12,19,23H,6-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKISAWFEHVDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide

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